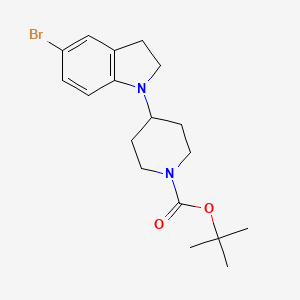

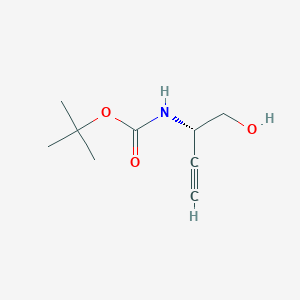

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate

Vue d'ensemble

Description

The compound "Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate" is a chemical entity that appears to be related to a class of piperidine derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug synthesis. The papers provided discuss various piperidine derivatives and their synthesis, which can offer insights into the methods that might be applicable to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from readily available starting materials. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives have been achieved using L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine as starting materials, with overall yields of 38% and 28%, respectively . Another synthesis approach for a tert-butyl piperidine derivative involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, followed by alkylation to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These methods highlight the complexity and the careful control of reaction conditions required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The reactivity of these compounds makes them versatile intermediates for the synthesis of a wide range of biologically active molecules, including anticancer drugs and nociceptin antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Applications De Recherche Scientifique

Synthesis and Intermediate Role

- Synthesis of Biologically Active Compounds: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is used in synthesizing biologically active compounds like crizotinib, demonstrating the significance of such tert-butyl piperidine derivatives in pharmaceutical research (Kong et al., 2016).

- Intermediate in Anticancer Drugs: Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs, indicating the potential of similar tert-butyl piperidine derivatives in cancer treatment research (Zhang et al., 2018).

Structural and Chemical Studies

- Chemical Structure Analysis: The study of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provides insights into the structural properties of related compounds, beneficial for understanding their chemical behavior (Richter et al., 2009).

- Asymmetric Synthesis for Antagonists: Efficient and practical asymmetric synthesis methods for derivatives like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate are developed, which are useful for synthesizing nociceptin antagonists (Jona et al., 2009).

Applications in Drug Development

- Key Intermediate in Vandetanib Synthesis: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in synthesizing Vandetanib, a drug used in treating medullary thyroid cancer (Wang et al., 2015).

- Stereochemistry in Drug Molecules: The stereochemistry of tert-butyl piperidine derivatives, as explored in tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, is crucial in developing new pharmaceuticals with specific desired effects (Didierjean et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCVDSKPCGERMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621771 | |

| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate | |

CAS RN |

401565-86-4 | |

| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)